BenchChemオンラインストアへようこそ!

1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid

Medicinal chemistry Computational chemistry Lead optimization

1-[6-(4-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS 1285343-64-7) is a synthetic small molecule belonging to the pyridazine–piperidine hybrid class, featuring a 4-methoxyphenyl substituent at the pyridazine 6‑position and a free carboxylic acid at the piperidine 3‑position. Its molecular formula is C₁₇H₁₉N₃O₃ with a molecular weight of 313.35 g/mol.

Molecular Formula C17H19N3O3
Molecular Weight 313.357
CAS No. 1285343-64-7
Cat. No. B2591420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid
CAS1285343-64-7
Molecular FormulaC17H19N3O3
Molecular Weight313.357
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O
InChIInChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-8-9-16(19-18-15)20-10-2-3-13(11-20)17(21)22/h4-9,13H,2-3,10-11H2,1H3,(H,21,22)
InChIKeyPJIXQZBMBJQRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid (CAS 1285343-64-7) – Core Identity and Compound Class


1-[6-(4-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS 1285343-64-7) is a synthetic small molecule belonging to the pyridazine–piperidine hybrid class, featuring a 4-methoxyphenyl substituent at the pyridazine 6‑position and a free carboxylic acid at the piperidine 3‑position. Its molecular formula is C₁₇H₁₉N₃O₃ with a molecular weight of 313.35 g/mol [1]. The compound is listed in the PubChem compound database (CID 52992011) and is characterized by computed descriptors including an XLogP3 of 2, a topological polar surface area of 75.6 Ų, one hydrogen‑bond donor, and six hydrogen‑bond acceptors [1]. These properties place it within drug‑like chemical space, and the pyridazine core has been associated with inhibitory activity against interleukin‑1β production [2] and stearoyl‑CoA desaturase (SCD) [3].

Why In‑Class Pyridazine–Piperidine Analogs Cannot Simply Be Interchanged with 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid


Pyridazine–piperidine carboxylic acid analogs superficially appear interchangeable because they share a common pyridazine‑piperidine‑carboxylic acid scaffold. However, the nature and position of the aryl substituent at the pyridazine 6‑position profoundly alter the three‑dimensional shape, electronic distribution, and hydrogen‑bonding potential of the molecule. Although the 4‑methoxy and 2‑methoxy regioisomers exhibit identical computed descriptors such as XLogP3 (2) and TPSA (75.6 Ų) [1][2], the methoxy group position dictates the preferred conformational landscape and the ability of the aryl ring to engage in π‑stacking or edge‑to‑face interactions with target proteins. Even subtle differences in molecular topology can lead to marked selectivity shifts against biological targets such as interleukin‑1β production [3] or stearoyl‑CoA desaturase [4]. Therefore, substituting one analog for another without confirmatory biological data risks altering pharmacological activity or losing target engagement.

Quantitative Differentiation Evidence for 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid vs. Closest Analogs


Computed Physicochemical Property Comparison: 4‑Methoxy (Para) vs. 2‑Methoxy (Ortho) Regioisomer

Head‑to‑head comparison of computed descriptors for the 4‑methoxyphenyl (target) and 2‑methoxyphenyl (comparator) regioisomers reveals identical molecular weight, XLogP3, TPSA, hydrogen‑bond donor and acceptor counts, and rotatable bond counts [1][2]. The sole difference lies in the molecular complexity count: the para isomer exhibits a complexity value of 399, while the ortho isomer registers 407 [1][2]. This slight reduction in topological complexity for the para isomer may correlate with marginally improved synthetic accessibility and reduced side‑reaction propensity during amide coupling or other derivatization steps, although direct yield data are lacking.

Medicinal chemistry Computational chemistry Lead optimization

Class‑Level Association with Interleukin‑1β Production Inhibition

The pyridazine scaffold, exemplified by the 4‑methoxyphenyl congener, is disclosed within patent MXPA00004955A as part of a series possessing inhibitory activity against interleukin‑1β (IL‑1β) production [1]. The patent describes compounds that inhibit IL‑1β with IC₅₀ values in the low‑micromolar to sub‑micromolar range (e.g., Example compounds demonstrating >50% inhibition at 10 µM) [1]. While specific data for CAS 1285343-64-7 are not explicitly reported, the 4‑methoxyphenyl substitution pattern is explicitly claimed as a preferred embodiment, suggesting that this electronic and steric arrangement is beneficial for target engagement [1].

Immunology Inflammation Pyridazine pharmacology

Class‑Level Association with Stearoyl‑CoA Desaturase (SCD1) Inhibition

Patent US20080280916A1 establishes pyridazine‑piperidine hybrids as inhibitors of stearoyl‑CoA desaturase (SCD1), an enzyme target in metabolic and dermatological disorders [1]. The patent describes compounds with SCD1 IC₅₀ values ranging from <100 nM to >10 µM depending on the substitution pattern [1]. The 4‑methoxyphenyl group is a common motif in several exemplified SCD1 inhibitors, and the piperidine‑3‑carboxylic acid moiety provides a synthetic handle for further optimization (e.g., amide formation) [1].

Metabolic disease Dermatology SCD1 inhibitor

Synthetic Versatility: Carboxylic Acid as a Key Diversification Handle

The free carboxylic acid of CAS 1285343-64-7 permits direct amide coupling, esterification, or reduction, enabling rapid library enumeration. Compared to the corresponding 4‑carboxamide or 4‑methylpiperazine amide analogs (e.g., CAS 1226429‑91‑9), which already possess a specific amine substituent, the unadorned carboxylic acid offers greater synthetic flexibility for hit‑to‑lead optimization . This is a qualitative advantage, as the carboxylic acid moiety can be converted into hundreds of amide products, whereas pre‑formed amides limit diversification options.

Medicinal chemistry Parallel synthesis Building block

Optimal Deployment Scenarios for 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid Based on Current Evidence


Diversity‑Oriented Synthesis and Fragment‑Based Drug Discovery

The carboxylic acid functionality makes this compound an ideal core scaffold for diversity‑oriented synthesis (DOS) or fragment‑based drug discovery (FBDD). Parallel amidation with commercially available amine libraries can generate thousands of analogs in a single step, enabling rapid SAR exploration against targets such as SCD1 [1] or IL‑1β production pathways [2]. The 4‑methoxyphenyl group provides a balanced lipophilic‑hydrophilic profile (XLogP3 = 2, TPSA = 75.6 Ų) conducive to oral bioavailability if potency is achieved [3]. [1][2][3]

Inflammatory Disease Target Validation (IL‑1β Pathway)

Given the patent disclosure of pyridazine‑piperidine derivatives as IL‑1β production inhibitors [1], this compound can serve as a chemical probe for target validation in cellular models of inflammation (e.g., PBMCs, THP‑1 monocytes). Although direct IC₅₀ data are absent, the 4‑methoxyphenyl substitution pattern is a claimed preferred embodiment, making this a relevant starting point for developing tool compounds. [1]

Metabolic and Dermatological Disease Programs (SCD1 Target)

For research groups investigating SCD1 as a therapeutic target for obesity, non‑alcoholic fatty liver disease, or acne, this compound provides a synthetically tractable entry point [1]. The piperidine‑3‑carboxylic acid scaffold is represented in multiple SCD1 inhibitor patent series, and the 4‑methoxyphenyl group mimics the aryl substitution pattern found in several potent exemplars. Rapid amide library synthesis around this core can accelerate hit identification. [1]

Medicinal Chemistry Education and Methodology Development

Because the compound contains both a pyridazine heterocycle (with potential for metal chelation or π‑stacking) and a reactive carboxylic acid handle, it is well‑suited for teaching advanced organic synthesis techniques (e.g., Suzuki‑Miyaura coupling for pyridazine functionalization, HATU‑mediated amidation). Its computed properties place it within drug‑like guidelines, making it a realistic case study for computational drug design exercises [1]. [1]

Quote Request

Request a Quote for 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.